molecular formula C9H9NO4 B2983095 3,5-Dimethyl-2-nitrobenzoic acid CAS No. 52095-18-8

3,5-Dimethyl-2-nitrobenzoic acid

Cat. No.: B2983095
CAS No.: 52095-18-8
M. Wt: 195.174
InChI Key: HGFCXXRETYVGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the oxidation of 3,5-dimethyl-2-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group into a carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions. The use of continuous flow reactors and automated monitoring systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 3,5-Dimethyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3,5-Dimethyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential use in organic electronics and materials science.

    Biology: The compound and its derivatives are investigated for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.

    2-Nitrobenzoic acid: Lacks the methyl groups, affecting its chemical properties and reactivity.

    3,5-Dinitrobenzoic acid: Contains an additional nitro group, leading to different chemical behavior and applications.

Uniqueness

3,5-Dimethyl-2-nitrobenzoic acid is unique due to the combination of its methyl and nitro substituents, which confer distinct chemical properties

Properties

IUPAC Name

3,5-dimethyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFCXXRETYVGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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